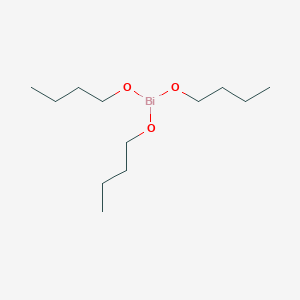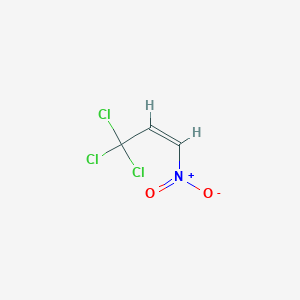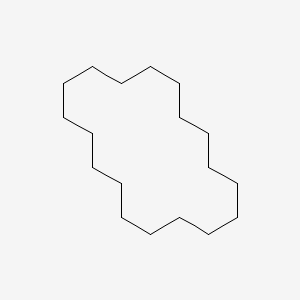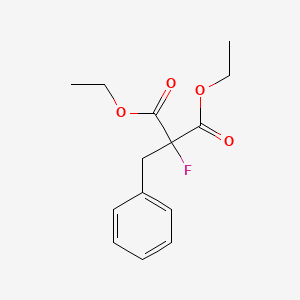
Bismuth n-butoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth n-butoxide is an organometallic compound that features bismuth in its +3 oxidation state. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of bismuth atoms bonded to n-butoxide groups, which contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bismuth n-butoxide can be synthesized through several methods. One common approach involves the reaction of bismuth(III) chloride with sodium n-butoxide in an organic solvent such as toluene. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:
BiCl3+3NaO-n-Bu→Bi(O-n-Bu)3+3NaCl
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and product quality. The use of automated systems and reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bismuth n-butoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth oxides.
Hydrolysis: In the presence of water, this compound hydrolyzes to produce bismuth hydroxide and n-butanol.
Substitution: It can participate in substitution reactions where the n-butoxide groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent complete decomposition.
Substitution: Various ligands such as halides, phosphines, and amines can be used in substitution reactions.
Major Products
Oxidation: Bismuth oxides (e.g., Bi2O3).
Hydrolysis: Bismuth hydroxide and n-butanol.
Substitution: Bismuth complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bismuth n-butoxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of bismuth-containing compounds and materials. It also serves as a catalyst in various organic reactions.
Biology: this compound is explored for its potential antimicrobial properties and its role in biological imaging.
Medicine: The compound is investigated for its therapeutic potential, particularly in the treatment of gastrointestinal disorders.
Industry: It is used in the production of bismuth-based coatings, ceramics, and electronic materials.
Wirkmechanismus
The mechanism of action of bismuth n-butoxide involves its interaction with molecular targets through its bismuth center. The compound can form coordination complexes with various biomolecules, leading to changes in their structure and function. In biological systems, this compound can disrupt microbial cell walls and inhibit enzyme activity, contributing to its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bismuth(III) oxide
- Bismuth(III) chloride
- Bismuth(III) nitrate
- Bismuth(III) acetate
Uniqueness
Bismuth n-butoxide is unique due to its organometallic nature and the presence of n-butoxide groups. This gives it distinct reactivity and solubility properties compared to other bismuth compounds. Its ability to undergo various chemical reactions and form coordination complexes makes it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C12H27BiO3 |
|---|---|
Molekulargewicht |
428.32 g/mol |
IUPAC-Name |
tributoxybismuthane |
InChI |
InChI=1S/3C4H9O.Bi/c3*1-2-3-4-5;/h3*2-4H2,1H3;/q3*-1;+3 |
InChI-Schlüssel |
YARYADVWFXCHJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCO[Bi](OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxa-4-thiaspiro[4.4]nonan-2-one](/img/structure/B14757576.png)




![6h-Spiro[benzo[c]acridine-5,1'-cyclopentane]](/img/structure/B14757599.png)
![1-(2-acetamido-3,3-dimethylbutanoyl)-3-fluoro-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14757608.png)
![4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14757619.png)





